molecular formula C16H22BrNO2 B2554605 Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate CAS No. 1203686-41-2

Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate

Cat. No.: B2554605
CAS No.: 1203686-41-2
M. Wt: 340.261
InChI Key: WXELUJTUWXJRDE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H22BrNO2 and a molecular weight of 340.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate typically involves the reaction of 3-bromophenylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .

Properties

IUPAC Name

tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-5-7-13(11-18)12-6-4-8-14(17)10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXELUJTUWXJRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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